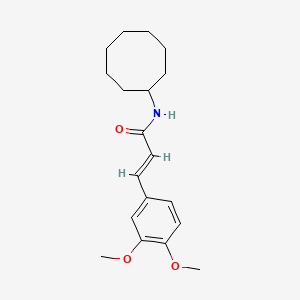
(2E)-N-cyclooctyl-3-(3,4-dimethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-N-cyclooctyl-3-(3,4-dimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C19H27NO3 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2E)-N-cyclooctyl-3-(3,4-dimethoxyphenyl)prop-2-enamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H28N2O3
- Molecular Weight : 356.46 g/mol
- CAS Number : 1180033-79-7
The structure features a cyclooctyl group linked to an amide bond with a 3-(3,4-dimethoxyphenyl)prop-2-enamide moiety, which may influence its biological interactions.
The mechanism by which this compound exerts its effects is not fully elucidated. However, it is believed to interact with specific molecular targets involved in various biological pathways. Potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling pathways.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis in these cells suggests a potential role as an anticancer agent.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. In vitro tests showed effectiveness against several bacterial strains, indicating its potential as an antibacterial agent. The specific mechanisms by which it exerts these effects require further investigation but may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound. The researchers found that the compound inhibited cell proliferation in breast cancer cell lines with an IC50 value of 12 µM. Mechanistic studies suggested that the compound induced cell cycle arrest and apoptosis through the activation of caspase pathways.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited minimum inhibitory concentrations (MIC) of 25 µg/mL and 30 µg/mL, respectively. These findings support its potential use in treating infections caused by resistant bacterial strains.
Data Summary Table
Properties
Molecular Formula |
C19H27NO3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(E)-N-cyclooctyl-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H27NO3/c1-22-17-12-10-15(14-18(17)23-2)11-13-19(21)20-16-8-6-4-3-5-7-9-16/h10-14,16H,3-9H2,1-2H3,(H,20,21)/b13-11+ |
InChI Key |
YFCAHPWDDDXIGP-ACCUITESSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2CCCCCCC2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2CCCCCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















